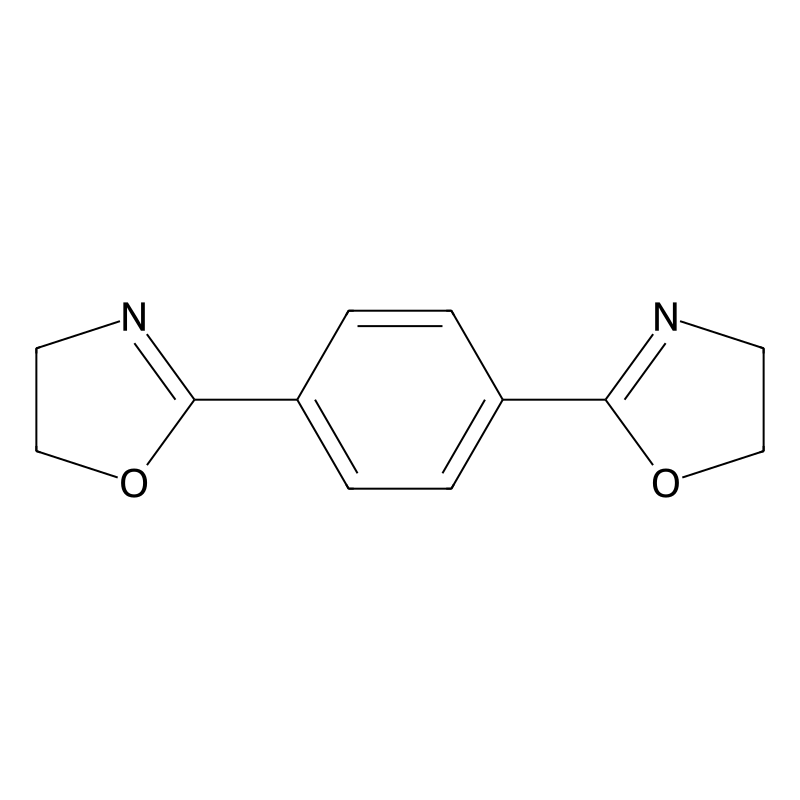1,4-Bis(4,5-dihydro-2-oxazolyl)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,4-Bis(4,5-dihydro-2-oxazolyl)benzene is an organic compound characterized by its unique structure that features two oxazoline rings attached to a benzene core. Its molecular formula is , and it has a molecular weight of 216.24 g/mol. This compound is known for its distinct chemical properties, which make it valuable in various scientific and industrial applications. It typically appears as a white to light yellow or green powder or crystal and has a melting point ranging from 242 °C .
There is no current information available on the mechanism of action of this compound in biological systems or its interaction with other molecules.
- Oxidation: This compound can be oxidized to yield corresponding oxazoles.
- Reduction: The oxazoline rings can be reduced to other functional groups.
- Substitution: The benzene ring is capable of undergoing electrophilic aromatic substitution reactions.
Common reagents for these reactions include potassium permanganate and hydrogen peroxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and electrophilic reagents like bromine or nitric acid for substitution reactions .
The biological activity of 1,4-Bis(4,5-dihydro-2-oxazolyl)benzene is notable due to its ability to interact with various biological molecules. It acts as a ligand, forming complexes with metal ions that can participate in catalytic processes. The compound influences cellular processes such as signaling pathways and gene expression by modulating the activity of kinases and phosphatases, which are critical regulators of cell signaling .
The synthesis of 1,4-Bis(4,5-dihydro-2-oxazolyl)benzene typically involves the following methods:
- Condensation Reaction: A common method involves the condensation of appropriate aldehydes with amino acids or amines in the presence of an acid catalyst.
- Cyclization: The formation of oxazoline rings can be achieved through cyclization reactions involving diaminobenzene derivatives and carbonyl compounds.
- Ring-Opening Reactions: The compound can also be synthesized via ring-opening reactions with suitable reagents under controlled conditions .
1,4-Bis(4,5-dihydro-2-oxazolyl)benzene finds applications in various fields:
- Catalysis: It serves as a ligand in transition metal catalysis.
- Polymer Chemistry: The compound is used as a chain extender or cross-linking agent in polymer synthesis due to its reactive oxazoline groups.
- Biological Research: Its ability to modulate biological pathways makes it useful in pharmacological studies and drug development .
Interaction studies involving 1,4-Bis(4,5-dihydro-2-oxazolyl)benzene focus on its role as a ligand in coordination chemistry. It has been shown to form stable complexes with various metal ions, which can enhance catalytic activity in organic transformations. Additionally, the compound's interactions with biomolecules such as proteins and nucleic acids are being investigated for potential therapeutic applications .
1,4-Bis(4,5-dihydro-2-oxazolyl)benzene shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2-Bis(4,5-dihydro-2-oxazolyl)benzene | C12H12N2O2 | Different positioning of oxazoline rings affects reactivity. |
| 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene | C12H12N2O2 | Similar structure but different substitution pattern leading to distinct properties. |
| 2,2'-Bis(4,5-dihydro-2-oxazolyl)biphenyl | C18H18N2O4 | Contains biphenyl structure which influences steric hindrance and reactivity. |
The uniqueness of 1,4-Bis(4,5-dihydro-2-oxazolyl)benzene lies in the specific arrangement of its oxazoline rings on the benzene core, which significantly impacts its chemical reactivity and biological activity compared to its isomers .







